Wild-Type ALK Kinase Inhibition: Sub-Nanomolar Affinity with Defined Mutant Selectivity Window
1-(Pyridazin-3-yl)piperidin-4-amine demonstrates potent inhibition of wild-type ALK kinase with a Ki of 0.360 nM in a recombinant enzyme assay, representing high-affinity target engagement [1]. Critically, the compound retains activity against the clinically relevant L1196M gatekeeper mutant with a Ki of 1.60 nM, yielding a mutant/wild-type selectivity ratio of approximately 4.4-fold [1]. This retention of potency against a common resistance mutation contrasts with earlier-generation ALK inhibitors that exhibit more pronounced activity loss against L1196M, where resistance can reduce potency by 10-fold or more [2]. In a cellular context using NIH-3T3 cells expressing EML4-ALK fusions, the compound inhibited ALK phosphorylation with an IC50 of 22 nM for wild-type and 101 nM for the L1196M mutant [1].
| Evidence Dimension | ALK kinase inhibition affinity (Ki) for wild-type versus L1196M mutant |
|---|---|
| Target Compound Data | Wild-type ALK Ki = 0.360 nM; L1196M mutant Ki = 1.60 nM |
| Comparator Or Baseline | Wild-type ALK (baseline); L1196M mutant (comparator within same assay system) |
| Quantified Difference | 4.4-fold reduction in affinity for L1196M mutant relative to wild-type (1.60 nM / 0.360 nM) |
| Conditions | Recombinant human ALK kinase domain (amino acids 1093–1141) expressed in baculovirus system; 5'FAM-KKSRGDYMTMQIG-CONH2 peptide substrate |
Why This Matters
For researchers developing ALK inhibitors, the sub-nanomolar wild-type potency combined with retained L1196M mutant activity indicates this scaffold may overcome a common resistance mechanism, making it a strategically valuable starting point versus analogs that lose potency more dramatically.
- [1] BindingDB. BDBM50018824 (CHEMBL3286814): Affinity data for wild-type ALK kinase domain and L1196M mutant. BindingDB Entry 50044481. View Source
- [2] O'Hare T, Shakespeare WC, Zhu X, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-412. (Background on gatekeeper mutation resistance profiles in kinase inhibitors.) View Source
